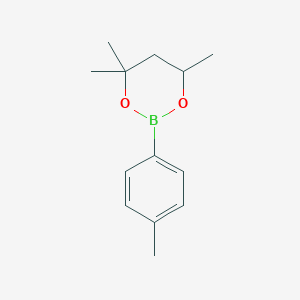

![molecular formula C14H8F6O4S B1379994 Bis[3-(trifluoromethyl)phenyl] sulfate CAS No. 1417220-66-6](/img/structure/B1379994.png)

Bis[3-(trifluoromethyl)phenyl] sulfate

Übersicht

Beschreibung

“Bis[3-(trifluoromethyl)phenyl] sulfate” is a chemical compound with the molecular formula C14H8F6O4S . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of “Bis[3-(trifluoromethyl)phenyl] sulfate” and related compounds has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis (trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .Molecular Structure Analysis

The molecular structure of “Bis[3-(trifluoromethyl)phenyl] sulfate” is characterized by the presence of two 3-(trifluoromethyl)phenyl groups attached to a sulfate group . The molecular weight of this compound is 386.27 g/mol .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Pharmaceutical Compounds

Bis[3-(trifluoromethyl)phenyl] sulfate is utilized in the asymmetric synthesis of enantiomerically enriched intermediates. This process is crucial for producing optically active pharmaceutical compounds. For instance, the (S)-enantiomer of 3,5-bis(trifluoromethyl)phenyl ethanol is a key intermediate in the synthesis of lipid-lowering agents .

Antibacterial Drug Development

The compound’s derivatives have been explored for their potent growth-inhibitory effects against drug-resistant bacteria. This includes the design and synthesis of pyrazole derivatives that show significant activity against pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci) .

Catalysis in Organic Transformations

In the field of organic chemistry, Bis[3-(trifluoromethyl)phenyl] sulfate serves as a motif in H-bond catalysts. These catalysts are extensively used to promote various organic transformations, enhancing the efficiency and selectivity of chemical reactions .

Chemical Derivatization

This compound is also employed in the chemical derivatization of amino-functionalized surfaces. Such derivatization is essential for modifying the chemical properties of surfaces for various analytical and synthetic applications .

Whole-Cell Biocatalysis

The trifluoromethyl phenyl group of Bis[3-(trifluoromethyl)phenyl] sulfate is instrumental in whole-cell biocatalysis. It’s used to increase the substrate-to-catalyst ratio, which is a key target in the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalysts .

Antimicrobial Studies

Researchers have incorporated the trifluoromethyl phenyl group into the structure of novel antimicrobial agents. These studies aim to discover new treatments for infections caused by antibiotic-resistant strains of bacteria .

Enhancing Catalytic Efficiency

The compound is part of strategies developed to alter the respiratory pattern of whole-cell biocatalysts. This alteration, along with the use of natural deep-eutectic solvents, can significantly enhance the catalytic efficiency of bioreductions .

Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts

Lastly, Bis[3-(trifluoromethyl)phenyl] sulfate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts. These salts have applications in various chemical syntheses and are produced through exothermic reactions with pyrrolidinopyridine .

Zukünftige Richtungen

The future directions for “Bis[3-(trifluoromethyl)phenyl] sulfate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, sulfur-rich polyimides containing the bis (3- (trifluoromethyl)phenyl)thiophene moiety have been reported, indicating potential applications in high-refractive-index applications .

Eigenschaften

IUPAC Name |

bis[3-(trifluoromethyl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLOHYYVKKUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[3-(trifluoromethyl)phenyl] sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)

![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)